molecular formula C25H23N3O2 B496740 N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE

N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE

Cat. No.: B496740
M. Wt: 397.5g/mol
InChI Key: HGWMJIRPGPPWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide is a complex organic compound with a unique structure that combines an indole ring, a biphenyl group, and an acetylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the biphenyl group and the acetylamino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives

Uniqueness

2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide is unique due to its combination of an indole ring, a biphenyl group, and an acetylamino moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the biphenyl group may enhance its ability to interact with hydrophobic regions of biological macromolecules, while the acetylamino moiety may influence its solubility and reactivity.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5g/mol

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylphenyl)propanamide

InChI

InChI=1S/C25H23N3O2/c1-17(29)27-24(15-19-16-26-22-13-7-5-12-21(19)22)25(30)28-23-14-8-6-11-20(23)18-9-3-2-4-10-18/h2-14,16,24,26H,15H2,1H3,(H,27,29)(H,28,30)

InChI Key

HGWMJIRPGPPWJK-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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